molecular formula C14H11Cl2NO B12455464 (3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)methanol CAS No. 303098-33-1

(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)methanol

Cat. No.: B12455464
CAS No.: 303098-33-1
M. Wt: 280.1 g/mol
InChI Key: DWCSNKHXSUZRDK-UHFFFAOYSA-N
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Description

(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)methanol is an organic compound characterized by the presence of a phenyl ring substituted with a methanol group and an imine linkage to a dichlorophenyl group

Preparation Methods

The synthesis of (3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)methanol typically involves the condensation of 3-aminophenylmethanol with 2,4-dichlorobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols.

Scientific Research Applications

(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)methanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)methanol can be compared with other similar compounds, such as:

    (3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)ethanol: Similar structure but with an ethanol group instead of methanol.

    (3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)propanol: Similar structure but with a propanol group instead of methanol.

    (3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)butanol: Similar structure but with a butanol group instead of methanol.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both hydroxyl and imine functional groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

303098-33-1

Molecular Formula

C14H11Cl2NO

Molecular Weight

280.1 g/mol

IUPAC Name

[3-[(2,4-dichlorophenyl)methylideneamino]phenyl]methanol

InChI

InChI=1S/C14H11Cl2NO/c15-12-5-4-11(14(16)7-12)8-17-13-3-1-2-10(6-13)9-18/h1-8,18H,9H2

InChI Key

DWCSNKHXSUZRDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=CC2=C(C=C(C=C2)Cl)Cl)CO

Origin of Product

United States

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